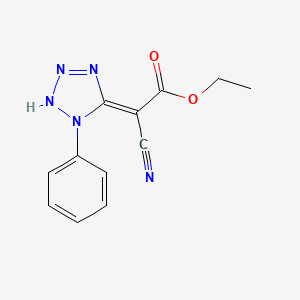
Acetic acid, cyano-(1-phenyl-1,4-dihydrotetrazol-5-ylidene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE is a complex organic compound that features a cyano group, an ester group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE typically involves the reaction of ethyl cyanoacetate with appropriate precursors under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with a hydrazine derivative to form the tetrazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation reactions due to the presence of the cyano and ester groups.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes for condensation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Knoevenagel condensation with an aldehyde can yield α,β-unsaturated esters, while nucleophilic substitution can introduce various substituents onto the tetrazole ring .
Scientific Research Applications
ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity . The tetrazole ring can also engage in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl Cyanoacetate: A simpler compound that lacks the tetrazole ring but shares the cyano and ester groups.
Cyanoacetamide Derivatives: Compounds that feature a cyano group and an amide group, used in similar synthetic applications.
Uniqueness
ETHYL 2-CYANO-2-[(5E)-1-PHENYL-4,5-DIHYDRO-1H-1,2,3,4-TETRAZOL-5-YLIDENE]ACETATE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H11N5O2 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-(1-phenyl-2H-tetrazol-5-ylidene)acetate |
InChI |
InChI=1S/C12H11N5O2/c1-2-19-12(18)10(8-13)11-14-15-16-17(11)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,14,16)/b11-10+ |
InChI Key |
ZPOFKHDIYTVDRD-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\N=NNN1C2=CC=CC=C2)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1N=NNN1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















